

Spectroscopic Profile of Diisopropyl Bicarbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisopropyl bicarbamate*

Cat. No.: B141130

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diisopropyl bicarbamate** (CAS No: 19740-72-8). The information detailed below includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, and predicted Mass Spectrometry (MS) data. This document also outlines standardized experimental protocols for acquiring such spectra, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Chemical Structure and Properties

- IUPAC Name: propan-2-yl N-(propan-2-yloxycarbonyl)carbamate[1][2][3]
- Molecular Formula: C₈H₁₆N₂O₄[1][2][3]
- Molecular Weight: 204.22 g/mol [1][2]
- Synonyms: Diisopropyl Hydrazodicarboxylate, 1,2-Hydrazinedicarboxylic acid, bis(1-methylethyl) ester[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Diisopropyl bicarbamate**. It is important to note that experimental values may vary based on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[\[4\]](#)

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.25	Doublet	12H	-CH(CH ₃) ₂
~4.90	Septet	2H	-CH(CH ₃) ₂
~7.50 (broad)	Singlet	2H	-NH-NH-

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~22	-CH ₃
~70	-CH(CH ₃) ₂
~157	-C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Strong, Broad	N-H Stretch
2850-3000	Medium	C-H Stretch (aliphatic)
1700-1750	Strong	C=O Stretch (carbamate)
1500-1550	Medium	N-H Bend
1200-1300	Strong	C-O Stretch
1000-1100	Medium	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.^[5] The predicted monoisotopic mass of **Diisopropyl carbamate** is 204.11100700 Da.^[1]

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z	Adduct Ion
205.11829	[M+H] ⁺
227.10023	[M+Na] ⁺
243.07417	[M+K] ⁺
222.14483	[M+NH ₄] ⁺
203.10373	[M-H] ⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **Diisopropyl carbamate**.

NMR Spectroscopy

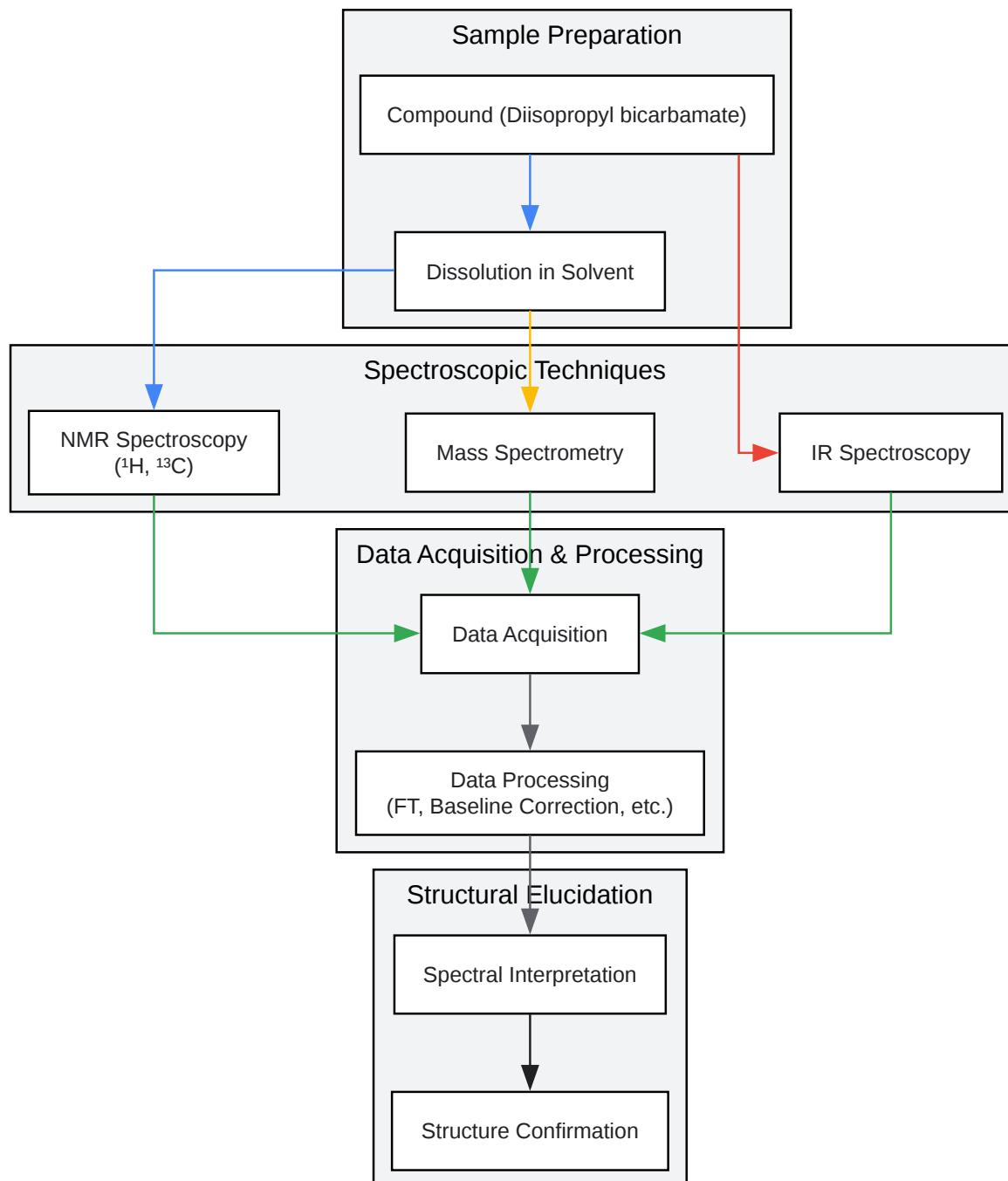
- Sample Preparation: Dissolve approximately 5-10 mg of **Diisopropyl bicarbamate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the carbon frequency.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A longer acquisition time and a higher number of scans are generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **Diisopropyl carbamate** directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, the spectrum is scanned over the mid-IR range (4000-400 cm^{-1}).
- Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of **Diisopropyl carbamate** (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Acquisition:
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Optimize the ion source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) to achieve stable and efficient ionization.
 - Acquire the mass spectrum in either positive or negative ion mode, scanning over a relevant mass range (e.g., m/z 50-500).

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and other characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl bicarbamate | C8H16N2O4 | CID 88220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicarbamic Acid Diisopropyl Ester | LGC Standards [lgcstandards.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Diisopropyl Bicarbamate|Research Use Only [benchchem.com]
- 5. PubChemLite - Diisopropyl bicarbamate (C8H16N2O4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of Diisopropyl Bicarbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141130#spectroscopic-data-of-diisopropyl-bicarbamate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com